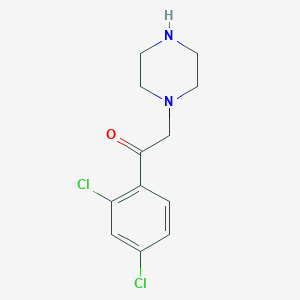
1-(2,4-Dichlorophenyl)-2-(piperazin-1-yl)ethan-1-one
説明
1-(2,4-Dichlorophenyl)-2-(piperazin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H14Cl2N2O and its molecular weight is 273.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,4-Dichlorophenyl)-2-(piperazin-1-yl)ethan-1-one, often referred to as a piperazine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and efficacy across various studies.
- Molecular Formula : C12H14Cl2N2O
- Molecular Weight : 273.15 g/mol
- CAS Number : 1240580-24-8
- IUPAC Name : 1-(2,4-dichlorophenyl)-2-piperazin-1-ylethanone
Biological Activity Overview
The compound has been investigated for various biological activities including antichlamydial, antibacterial, and anticancer properties. The following sections detail these findings.
Antichlamydial Activity
A study indicated that derivatives of piperazine compounds exhibit varying degrees of antichlamydial activity. The introduction of electron-withdrawing groups significantly enhances the biological activity against Chlamydia species. For instance, modifications on the piperazine ring have been shown to improve efficacy against Chlamydia trachomatis with IC50 values in the low micromolar range .
Antibacterial Properties
Research has demonstrated that this compound exhibits moderate antibacterial activity against several pathogens. For example:
- Against Neisseria meningitidis : Minimum Inhibitory Concentration (MIC) values were reported at 64 μg/mL.
- Against Haemophilus influenzae : MIC values reached 32 μg/mL .
Anticancer Potential
A notable study highlighted the compound's potential as a PARP inhibitor in breast cancer cells. The compound was found to inhibit PARP1 activity effectively:
- IC50 Value : Approximately 18 μM was noted for the inhibition of PARP1 catalytic activity.
This suggests its potential role in cancer therapeutics, particularly in targeting DNA repair mechanisms .
Research Findings and Case Studies
The biological mechanisms underlying the activities of this compound are diverse:
- Antichlamydial : Likely involves interference with bacterial protein synthesis or cell wall integrity.
- Antibacterial : Mechanisms may include disruption of bacterial membrane function or inhibition of essential metabolic pathways.
- Anticancer : The compound's ability to inhibit PARP1 suggests it may interfere with DNA repair processes, leading to increased apoptosis in cancer cells.
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-2-piperazin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c13-9-1-2-10(11(14)7-9)12(17)8-16-5-3-15-4-6-16/h1-2,7,15H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUOPMQZXVPWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















